

Application Notes and Protocols for Tris(trimethylsilyl)amine in Moisture-Sensitive Reactions

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Compound of Interest

Compound Name: *Tris(trimethylsilyl)amine*

Cat. No.: *B075434*

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Tris(trimethylsilyl)amine, also known as N,N,N-**Tris(trimethylsilyl)amine** or $[(CH_3)_3Si]_3N$, is a versatile and powerful reagent in organic and organometallic synthesis.[1][2][3] Its utility stems from its role as a potent silylating agent, a sterically hindered non-nucleophilic base, and a precursor for silicon-containing materials.[2][3] Due to its high reactivity, particularly towards moisture, stringent protocols are necessary for its successful application in sensitive reaction environments.[2] This document provides detailed application notes and protocols for the safe and effective use of **Tris(trimethylsilyl)amine** in moisture-sensitive reactions.

Properties and Characteristics

Tris(trimethylsilyl)amine is a colorless, crystalline, or waxy solid at room temperature.[1][4] It is soluble in many nonpolar organic solvents.[1] Although stable to water and bases to some extent, it readily cleaves the Si-N bond in the presence of acids and alcohols to form ammonia.[1]

Table 1: Physical and Chemical Properties of **Tris(trimethylsilyl)amine**

Property	Value	Reference
CAS Number	1586-73-8	[5][6][7]
Molecular Formula	C ₉ H ₂₇ NSi ₃	[6][7][8]
Molecular Weight	233.57 g/mol	[7]
Melting Point	67-69 °C	[1][4]
Boiling Point	215 °C (atmospheric pressure); 85 °C at 13 mmHg; 72 °C at 10 mmHg	[1][4]
Form	Solid	
Assay	≥98%	

Safety and Handling Precautions

Tris(trimethylsilyl)amine is classified as a corrosive substance that causes severe skin burns and eye damage.[4][6] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] Due to its moisture sensitivity, all handling and transfers should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][10]

Table 2: Safety Information for **Tris(trimethylsilyl)amine**

Hazard Statement	Precautionary Statements
H314: Causes severe skin burns and eye damage	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Applications in Moisture-Sensitive Reactions

Tris(trimethylsilyl)amine serves two primary functions in moisture-sensitive organic synthesis:

- **Silylating Agent:** It is a powerful reagent for introducing the bulky and protective trimethylsilyl (TMS) group to a wide range of functional groups, including amines, alcohols, and thiols.^[2]^[3] This "super-silylating" capability is valuable in multi-step syntheses where protection of reactive sites is necessary.^[2]
- **Non-Nucleophilic Base:** Due to the steric hindrance provided by the three trimethylsilyl groups, the nitrogen atom is a poor nucleophile but a strong base.^[2]^[11] This property is exploited in reactions where proton abstraction is required without the risk of nucleophilic attack, such as in the formation of enolates.

Experimental Protocols

The following are generalized protocols for the use of **Tris(trimethylsilyl)amine**. Researchers should adapt these procedures to their specific substrates and reaction scales. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.^[12] Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for Silylation of an Alcohol

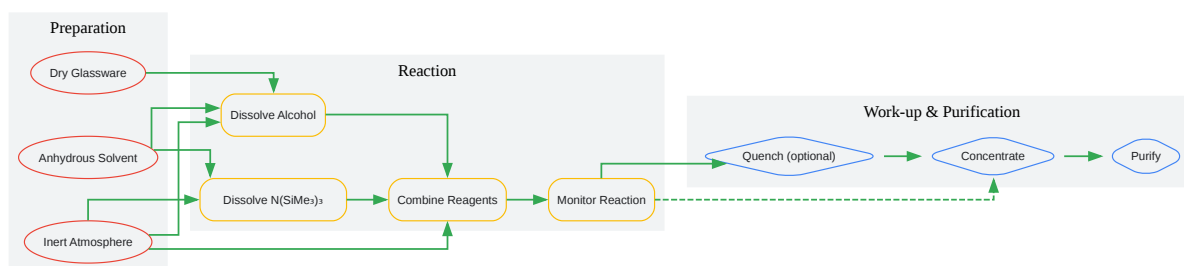
This protocol describes the protection of a primary alcohol using **Tris(trimethylsilyl)amine**.

Materials:

- **Tris(trimethylsilyl)amine**
- Substrate (alcohol)
- Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Inert gas (Argon or Nitrogen)
- Schlenk flask and other appropriate glassware

Procedure:

- In a Schlenk flask under a positive pressure of inert gas, dissolve the alcohol in the anhydrous solvent.
- In a separate Schlenk flask, dissolve **Tris(trimethylsilyl)amine** (1.1 equivalents) in the anhydrous solvent.
- Slowly add the **Tris(trimethylsilyl)amine** solution to the alcohol solution at room temperature with stirring.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture can be quenched by the slow addition of a protic solvent (e.g., methanol) if desired, or directly concentrated under reduced pressure.
- The crude product can be purified by distillation or column chromatography.



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Caption: Workflow for the silylation of an alcohol using **Tris(trimethylsilyl)amine**.

Protocol 2: Use as a Non-Nucleophilic Base for Enolate Formation

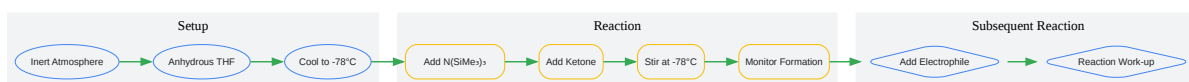
This protocol outlines the deprotonation of a ketone to form a silyl enol ether.

Materials:

- **Tris(trimethylsilyl)amine**
- Substrate (ketone)
- Anhydrous, non-protic solvent (e.g., THF)
- Inert gas (Argon or Nitrogen)
- Schlenk flask and other appropriate glassware

Procedure:

- To a Schlenk flask under an inert atmosphere, add the anhydrous solvent and cool to -78 °C (dry ice/acetone bath).
- Add **Tris(trimethylsilyl)amine** (1.1 equivalents) to the cooled solvent.
- Slowly add the ketone (1.0 equivalent) dropwise to the stirred solution.
- Allow the reaction to stir at -78 °C for 1-2 hours. The formation of the enolate can be monitored by quenching aliquots and analyzing by GC-MS.
- The resulting silyl enol ether can then be used in subsequent reactions (e.g., with an electrophile).
- Work-up will be dependent on the subsequent reaction step.



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